molecular formula C12H16O2S B15247352 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester

Cat. No.: B15247352
M. Wt: 224.32 g/mol
InChI Key: PHLYWCXYNZUXFN-UHFFFAOYSA-N
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Description

2-Methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester is a sulfur-containing ester derivative of propanoic acid. Structurally, it features a methyl ester group at the carboxylic acid position, a methyl group at the α-carbon, and a benzylthio (phenylmethylthio) substituent at the same α-carbon (Figure 1). This compound belongs to the class of thioesters, which are known for their roles in flavor chemistry and polymer synthesis due to their volatility and reactivity .

Properties

IUPAC Name

methyl 2-benzylsulfanyl-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,11(13)14-3)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLYWCXYNZUXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester typically involves the esterification of 2-methyl-2-[(phenylmethyl)thio]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers

Scientific Research Applications

2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester involves its interaction with specific molecular targets. The phenylmethylthio group can undergo oxidation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Features Reference
This compound C₁₂H₁₆O₂S 230.32 g/mol 2-position: methyl, benzylthio Benzylthio group enhances lipophilicity -
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 g/mol 3-position: methylthio Volatile pineapple aroma compound
3-(Methylthio)propanoic acid ethyl ester C₆H₁₂O₂S 148.22 g/mol 3-position: methylthio; ethyl ester Higher volatility than methyl ester
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester C₁₃H₁₆O₂S₂ 268.39 g/mol 2-position: dithiobenzoate Dual sulfur atoms; higher molecular weight
Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester C₇H₁₂O₄S 192.23 g/mol 3-position: thioether with methoxyethyl Polar due to methoxy group
Propanoic acid, 2-(4-bromophenoxy)-2-methyl-, ethyl ester C₁₂H₁₅BrO₃ 287.15 g/mol 2-position: bromophenoxy Bromine enhances stability

Physicochemical Properties

Table 2: Physical Properties and Natural Occurrence

Compound Name Density (g/mL) Refractive Index Natural Source (Concentration) Notes Reference
3-(Methylthio)propanoic acid methyl ester - - Tainong No. 4 pineapple (622.49 µg/kg) Dominant volatile in pineapple pulp
3-(Methylthio)propanoic acid ethyl ester - - Tainong No. 6 pineapple (78.06 µg/kg) Lower concentration than methyl ester
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester 1.148 1.600 Synthetic (no natural source reported) High density due to sulfur content
Propanoic acid, 3-[(2-amino-6-chloro-4-pyrimidinyl)thio]-, methyl ester 1.42 - Synthetic (pesticide intermediate) Chloropyrimidinyl group adds bioactivity

Functional and Application Differences

Volatility and Flavor Contribution: 3-(Methylthio)propanoic acid esters (methyl and ethyl) are key aroma compounds in pineapples, with the methyl ester being 8–10 times more concentrated than the ethyl ester in certain varieties . Their volatility correlates with ester chain length, with methyl esters evaporating faster.

Synthetic Utility: Dithiobenzoate derivatives (e.g., ) are employed as chain-transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization due to their sulfur reactivity . Bromophenoxy and chloropyrimidinyl derivatives () exhibit enhanced stability and bioactivity, making them candidates for agrochemicals or pharmaceuticals .

Polarity and Solubility :

  • The methoxyethyl-thio compound () has higher polarity (PSA = 61.83) compared to the benzylthio analog, suggesting better water solubility for pharmaceutical applications .

Biological Activity

2-Methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester, also known as methyl 2-benzylthio-2-methylpropanoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antidiabetic, and anticholinesterase activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 210.29 g/mol
  • CAS Number : 36038-77-4

1. Antioxidant Activity

Research indicates that compounds with thioether functionalities often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, such as DPPH and ABTS radical scavenging tests.

CompoundIC50 (μg/mL)Reference
Methyl 2-benzylthio-2-methylpropanoate70 (DPPH)
Ascorbic Acid (control)32 (DPPH)

These results suggest that while the compound shows antioxidant potential, it is less effective than ascorbic acid.

2. Anticholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases like Alzheimer's. The compound's anticholinesterase activity can be quantified using the following data:

CompoundIC50 (μg/mL)Reference
Methyl 2-benzylthio-2-methylpropanoate48 (AChE)
Galantamine (control)25 (AChE)

The results indicate that the compound possesses notable AChE inhibitory activity, making it a candidate for further investigation in neuropharmacology.

3. Antidiabetic Activity

The compound's potential in managing diabetes has been assessed through its inhibition of α-glucosidase and α-amylase enzymes. The findings are summarized in the table below:

CompoundIC50 (μg/mL)Reference
Methyl 2-benzylthio-2-methylpropanoate120 (α-glucosidase)
Acarbose (control)28 (α-glucosidase)

This data suggests that while the compound shows some antidiabetic activity, it is significantly less potent than acarbose.

Case Studies

A study highlighted the synthesis and biological evaluation of various thioether compounds similar to this compound. These compounds were found to exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties, suggesting a broad therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-[(phenylmethyl)thio]propanoic acid methyl ester, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves thioether formation via nucleophilic substitution. For example, reacting 2-methyl-2-mercaptopropanoic acid with benzyl bromide under basic conditions (e.g., NaH in THF), followed by esterification with methyl iodide. Intermediate characterization typically employs 1^1H/13^13C NMR and FT-IR to confirm thioether and ester functional groups .
  • Key Considerations : Optimize reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 thiol:benzyl halide) to minimize disulfide byproducts .

Q. How can spectroscopic techniques (NMR, MS, IR) validate the structure of this compound?

  • NMR : 1^1H NMR peaks at δ 3.65 (s, 3H, ester -OCH3_3), δ 4.25 (s, 2H, -SCH2_2Ph), and δ 7.25–7.35 (m, 5H, aromatic protons) confirm the core structure. 13^13C NMR detects the quaternary carbon (C-2) at δ 50–55 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 253.1 (C12_{12}H16_{16}O2_2S) with fragmentation patterns indicating loss of benzylthio (-SCH2_2Ph, m/z 139) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in lab settings?

  • Solubility : Lipophilic due to the benzylthio and ester groups; soluble in DCM, THF, and acetone but poorly in water. Stability tests (TGA/DSC) indicate decomposition above 200°C .
  • Storage : Store under inert gas (N2_2) at 4°C to prevent oxidation of the thioether to sulfoxide .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Steric Hindrance : The tert-butyl-like environment at C-2 (due to -SCH2_2Ph and methyl groups) slows nucleophilic attack, requiring strong nucleophiles (e.g., Grignard reagents) or elevated temperatures .
  • Electronic Effects : Electron-withdrawing ester groups enhance electrophilicity at the carbonyl carbon, enabling reactions with amines or hydrazines .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution; the thioether’s sulfur atom exhibits partial negative charge, facilitating hydrogen bonding with proteins .
  • Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases, leveraging the thioether’s affinity for sulfur-binding pockets .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

  • Contradiction Analysis : Discrepancies arise from solvent choice (e.g., HCl in dioxane vs. aqueous HCl). Controlled studies show hydrolysis of the ester group at pH < 2, but the thioether remains intact below 60°C .
  • Mitigation : Use buffered conditions (pH 4–6) for reactions requiring acid catalysis .

Q. What environmental impact assessments are required for lab-scale disposal of this compound?

  • Regulatory Compliance : Follow EPA guidelines (40 CFR 721) for thioether-containing compounds. Incineration with alkaline scrubbers neutralizes SOx_x emissions .
  • Biodegradation Studies : Aerobic microbial degradation pathways show partial breakdown via β-oxidation of the ester group .

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